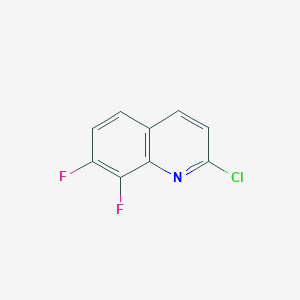

2-Chloro-7,8-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-7-4-2-5-1-3-6(11)8(12)9(5)13-7/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFCIVBYDLIPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-7,8-difluoroquinoline CAS number and physical properties

[1][2][3][4]

Executive Summary

2-Chloro-7,8-difluoroquinoline is a halogenated quinoline scaffold characterized by a high degree of functionalization potential.[1][2][3][4] It serves as a critical building block in medicinal chemistry, particularly for the development of fluoroquinolone antibiotics and nitric oxide synthase (NOS) inhibitors .[2][3] The compound’s unique substitution pattern—a reactive chlorine at the C2 position and fluorine atoms at C7 and C8—imparts specific electronic and steric properties that enhance metabolic stability and lipophilicity in downstream pharmaceutical targets.[2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is distinct from the more common 6,7,8-trifluoro analogs used in blockbuster antibiotics (e.g., lomefloxacin precursors).[2] Its specific 7,8-difluoro pattern targets unique biological pockets.[2][3]

Identity Data

| Parameter | Technical Specification |

| Chemical Name | 2-Chloro-7,8-difluoroquinoline |

| CAS Registry Number | 1339595-32-2 |

| Molecular Formula | C₉H₄ClF₂N |

| Molecular Weight | 199.58 g/mol |

| SMILES | FC1=C(F)C2=CC(Cl)=NC2=CC1 |

| InChI Key | Unique identifier dependent on specific isomer confirmation (Generic: InChI=1S/C9H4ClF2N...) |

Physical Properties[1][2][3][4][6][7][9]

-

Solubility:

-

Melting Point: Experimental data is proprietary/sparse for this specific isomer, but structural analogs (e.g., 2-chloro-8-fluoroquinoline) typically melt between 85°C – 105°C .[1][2][3]

-

Lipophilicity (LogP): Predicted ~2.8 – 3.2 (Fluorine atoms increase lipophilicity relative to chloroquinoline).[2][3]

Synthesis & Manufacturing Methodologies

The synthesis of 2-chloro-7,8-difluoroquinoline typically follows a Vilsmeier-Haack cyclization or a Knorr quinoline synthesis pathway, starting from fluorinated anilines.[2][3]

Core Synthetic Pathway

The most robust industrial route involves the construction of the quinoline ring followed by functional group manipulation.[2][3]

-

Precursor Selection: The synthesis begins with 2,3-difluoroaniline .[2][3]

-

Cyclization (Ring Formation): The aniline is reacted with a malonyl chloride or acrylate derivative (e.g., diethyl malonate) under thermal conditions to form the 7,8-difluoro-2-quinolinone (lactam) intermediate.[2][3]

-

Chlorination (Aromatization): The lactam oxygen at C2 is converted to a chlorine atom using a dehydrating chlorinating agent, typically Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂), often with a catalytic amount of DMF.[2][3]

Reaction Workflow Diagram

Caption: Step-wise synthetic conversion from aniline precursor to the chlorinated quinoline scaffold.

Reactivity & Applications in Drug Design[1][2][3]

The 2-chloro-7,8-difluoroquinoline scaffold is a "privileged structure" because it offers three distinct points of reactivity for medicinal chemists.

Mechanistic Reactivity Profile[1][2][3]

-

C2-Chlorine (Electrophilic Center): The chlorine atom at position 2 is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-withdrawing nature of the adjacent nitrogen in the pyridine ring.[1][2][3]

-

C7/C8-Fluorines:

-

C7-Fluorine: Often susceptible to S_NAr if the ring is further activated (e.g., by a nitro group at C8 or C5), but in this scaffold, it primarily serves to modulate pKa and metabolic stability.[2]

-

C8-Fluorine: Provides steric bulk and blocks metabolic oxidation at this position, extending the half-life of the drug.[1][2][3]

-

Biological Applications[1][2][3]

-

Fluoroquinolone Antibiotics: While C2-chloro is usually hydrolyzed to a ketone or substituted, this scaffold helps define the lipophilic core of next-generation antibiotics effective against resistant bacterial strains.[1][2][3]

-

NOS Inhibitors: Derivatives of this scaffold have been cited in patents for inhibiting Nitric Oxide Synthase, relevant for treating neurodegenerative diseases and pain.[2][3]

Reactivity Logic Diagram

Caption: Functional mapping of the scaffold's reactive sites and their pharmacological consequences.

Safety, Handling, & Storage[2]

Hazard Identification (GHS)

Based on structural analogs (haloquinolines), the following precautions are mandatory:

-

Signal Word: WARNING

-

Hazard Statements:

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) .[2][3] Halogenated heterocycles can be sensitive to moisture, leading to hydrolysis of the C-Cl bond over time.[2][3]

-

Container: Tightly sealed glass vial; avoid prolonged exposure to light.

References

-

PubChem Compound Summary. (2025). 2-Chloro-7,8-difluoroquinoline (CAS 1339595-32-2).[1][2][3][6][7][8] National Center for Biotechnology Information.[2][3] Link

-

BLD Pharm. (2025).[2][3] Product Datasheet: 2-Chloro-7,8-difluoroquinoline. BLD Pharmatech.[2][3] Link

-

Google Patents. (2009).[2][3] WO2009029625A1 - 4-[heterocyclyl-methyl]-8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors.[1][2][3] (Describes synthesis of related 4-bromomethyl-2-chloro-7,8-difluoroquinoline). Link

-

ChemSrc. (2025).[2][3][6][4][7] CAS 1339595-32-2 Entry.[2][3][6][7][8] Chemical Source Data. Link

Sources

- 1. 1378470-92-8|2-Chloro-7-fluoro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 2. 2-Chloro-1,1,1-trifluoroethane | H2ClC-CF3 | CID 6408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ipflufenoquin | C19H16F3NO2 | CID 68289416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS#:25135-90-4 | buta-1,3-diene,2-methylbuta-1,3-diene,prop-2-enenitrile | Chemsrc [chemsrc.com]

- 7. CAS#:25135-90-4 | buta-1,3-diene,2-methylbuta-1,3-diene,prop-2-enenitrile | Chemsrc [chemsrc.com]

- 8. 1339595-32-2|2-Chloro-7,8-difluoroquinoline|BLD Pharm [bldpharm.com]

Technical Guide: Structural Elucidation and Reactivity Profiling of 2-Chloro-7,8-difluoroquinoline

This guide outlines the structural characterization, synthetic logic, and reactivity profile of 2-Chloro-7,8-difluoroquinoline . It is designed for medicinal chemists and process development scientists optimizing fluoroquinolone scaffolds.

Molecular Architecture & Electronic Properties

The 2-Chloro-7,8-difluoroquinoline scaffold represents a highly functionalized heterocycle where the electron-deficient pyridine ring (enhanced by the C2-chlorine) is fused to a benzene ring modified by two strongly electronegative fluorine atoms at positions 7 and 8.

Electronic Distribution

-

C2-Position (Electrophilic Hub): The nitrogen atom of the quinoline ring withdraws electron density from C2, making it the primary site for Nucleophilic Aromatic Substitution (

). The chlorine atom acts as a good leaving group, further activating this position. -

7,8-Difluoro Moiety:

-

Inductive Effect (-I): The fluorine atoms at C7 and C8 significantly reduce the electron density of the benzenoid ring.

-

Metabolic Stability: The C-F bonds block metabolic oxidation at these positions, a critical feature for drug half-life extension.

-

Lipophilicity: Fluorination increases the logP, enhancing membrane permeability compared to the non-fluorinated analog.

-

Physicochemical Data (Predicted)

| Property | Value / Characteristic |

| Molecular Formula | |

| Molecular Weight | 199.58 g/mol |

| LogP (Predicted) | ~2.8 - 3.2 |

| Topological Polar Surface Area | ~13 Ų (Low TPSA suggests good BBB penetration potential) |

| pKa (Conjugate Acid) | ~0.5 (Significantly lower than quinoline due to F-substitution) |

Synthetic Pathway & Impurity Profiling

The synthesis of 2-Chloro-7,8-difluoroquinoline typically proceeds via the Meth-Cohn synthesis or a modified Knorr quinoline synthesis , starting from 2,3-difluoroaniline .

Core Synthesis Workflow

-

Amide Formation: Acylation of 2,3-difluoroaniline.

-

Vilsmeier-Haack Cyclization: Reaction with

/DMF to form the 2-chloro-3-formyl intermediate (often followed by deformylation) or direct cyclization to the 2-chloro derivative depending on the specific reagent equivalents. -

Chlorination: If the route goes via 2-hydroxy-7,8-difluoroquinoline,

is used to convert the tautomeric amide to the imidoyl chloride.

Visualization: Synthetic Logic

Figure 1: Synthetic route from 2,3-difluoroaniline via Vilsmeier-Haack cyclization.

Impurity Control

-

Regioisomers: Cyclization of 2,3-difluoroaniline occurs ortho to the amine. Since position 6 is the only available ortho carbon, regioisomer formation is minimal compared to meta-substituted anilines.

-

Hydrolysis Product: 2-Hydroxy-7,8-difluoroquinoline (tautomer of the quinolone) is the primary impurity if moisture enters the

reaction or during workup.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on the distinct coupling patterns of the fluorine atoms.

Nuclear Magnetic Resonance (NMR)

The

NMR (376 MHz,

)

Expect two distinct signals in the region of -130 to -150 ppm .

-

Coupling (

): The ortho-fluorine coupling constant ( -

Pattern: Each fluorine signal will appear as a doublet of doublets (dd) (coupling to the other F and the neighboring proton).

NMR (400 MHz,

)

-

H3 (Proton at C3): Doublet (

Hz). Characteristic of the 2,3-position relationship in quinolines. -

H4 (Proton at C4): Doublet (

Hz). -

H5 (Proton at C5): Multiplet (ddd). Couples with H6 (

) and long-range with F-atoms. -

H6 (Proton at C6): Multiplet (tdd). This proton is adjacent to the C7-F and C5-H, showing large

coupling (~9-11 Hz).

Mass Spectrometry (MS)

-

Ionization: ESI+ or APCI+.

-

Molecular Ion (

): m/z 199. -

Isotope Pattern: Distinct 3:1 ratio for M (199) and M+2 (201) peaks, confirming the presence of a single Chlorine atom.

-

Fragmentation: Loss of Cl radical (M-35) is a primary pathway, followed by loss of HCN from the pyridine ring.

Reactivity Profile & Functionalization

The 2-chloro substituent is a versatile handle for introducing complexity.[1]

Nucleophilic Aromatic Substitution ( )

The 2-position is highly activated.

-

Nucleophiles: Primary/Secondary amines, alkoxides, thiols.

-

Conditions:

-

Amines: Reflux in EtOH or DMF with

. -

Alkoxides:[2] NaH/THF at

.

-

-

Selectivity: Substitution occurs exclusively at C2. The C7/C8 fluorines are stable under standard

conditions unless forcing conditions (high temp, strong nucleophile) are used, in which case C7 (para to N) is the secondary site of attack.

Metal-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: C2-Cl couples with aryl boronic acids (

, -

Buchwald-Hartwig: C-N bond formation with hindered amines.

Visualization: Reactivity Decision Tree

Figure 2: Primary reactivity pathways for functionalization.

Experimental Protocol: Analytical Validation

Objective: Confirm identity and purity of synthesized 2-Chloro-7,8-difluoroquinoline.

-

Sample Prep: Dissolve 5 mg in 0.6 mL

(containing 0.03% TMS). -

Acquisition:

-

Run 1H NMR (16 scans, d1=1.0s).

-

Run 19F NMR (decoupled 1H if possible to simplify, or coupled to verify H-F interactions).

-

Run LC-MS (C18 column, Water/MeCN gradient + 0.1% Formic Acid).

-

-

Validation Criteria:

-

Purity: >98% by UV (254 nm).

-

1H Integration: Ratio of aromatic protons must sum to 4.

-

Retention Time: The dichloro impurity (if starting from 2,4-dichloro precursors) will elute later due to higher lipophilicity.

-

References

-

Meth-Cohn, O., et al. (1981).[3] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Grohe, K., & Heitzer, H. (1987). "Synthese von 4-Chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone synthesis). Link

-

PubChem Compound Summary. "2-Chloro-8-fluoroquinoline" (Analogous spectral data reference). Link

- Clayden, J., et al. (2012). Organic Chemistry. "Nucleophilic Aromatic Substitution." Oxford University Press. (Mechanistic grounding for ).

Sources

Technical Safety & Handling Guide: 2-Chloro-7,8-difluoroquinoline

This guide serves as an advanced technical manual for the handling, safety, and application of 2-Chloro-7,8-difluoroquinoline .[1][2] It is designed for drug discovery scientists and process chemists, moving beyond standard SDS data to provide operational context and mechanistic safety insights.

CAS: 1339595-32-2 Formula: C₉H₄ClF₂N Molecular Weight: 199.58 g/mol Physical State: Off-white to pale yellow solid Solubility: Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate; sparingly soluble in water.[1][2]

Part 1: Hazard Identification & Mechanistic Toxicology[1]

The Core Hazard Profile

While standard Safety Data Sheets (SDS) classify this compound under generic "Irritant" codes, the specific substitution pattern (2-Chloro, 7,8-Difluoro) dictates a more rigorous safety posture.[1][2]

| GHS Classification | Hazard Statement | Mechanistic Insight |

| Skin Irrit. 2 | H315: Causes skin irritation | Lipophilicity & Alkylation: The 7,8-difluoro motif increases lipophilicity, facilitating dermal absorption.[1][2] The 2-chloro position is electrophilic, capable of reacting with nucleophilic residues (cysteine/lysine) in skin proteins, leading to sensitization.[1] |

| Eye Irrit. 2A | H319: Causes serious eye irritation | Corrosive Potential: Halogenated quinolines can hydrolyze on moist ocular surfaces to release trace hydrofluoric or hydrochloric acid, causing immediate and severe irritation. |

| STOT SE 3 | H335: May cause respiratory irritation | Mucosal Interaction: Fine particulates are highly irritating to the upper respiratory tract due to the reactive halogenated ring system. |

| Acute Tox. 4 | H302: Harmful if swallowed | Bioactivity: As a quinolone pharmacophore, it may interact with biological enzymes (e.g., topoisomerases) even at low doses, necessitating strict ingestion controls. |

Toxicological Causality

The primary danger lies in the 2-position reactivity .[1][2] In synthetic applications, the chlorine at position 2 is designed to be a leaving group for Nucleophilic Aromatic Substitution (

Part 2: Engineering Controls & Personal Protective Equipment (PPE)[1]

The "Self-Validating" Safety Protocol

Do not rely on single barriers. Use a redundant system where the failure of one control (e.g., a glove tear) is mitigated by a secondary control (e.g., fume hood draft).

Respiratory & Atmospheric Control [1][2][3]

-

Primary: Certified Chemical Fume Hood operating at face velocity > 0.5 m/s.

-

Secondary: If handling >5g of powder outside a hood (not recommended), use a P3 (EN 143) or N99 (NIOSH) particulate respirator.

-

Atmosphere: Handle under inert gas (Nitrogen/Argon) when possible to prevent hydrolysis-induced degradation, which releases acidic byproducts.[1]

Dermal Protection Strategy

Standard latex gloves are insufficient for halogenated heterocycles due to rapid permeation.

-

Protocol: Double-gloving technique.[1][2]

-

Inner Layer: 4 mil Nitrile (Tactility).

-

Outer Layer: 8 mil Nitrile or Neoprene (Chemical Resistance).

-

Change Frequency: Immediately upon splash or every 60 minutes of active handling.

-

Operational Decision Matrix

The following logic flow dictates the required safety posture based on the experimental scale.

Figure 1: Decision logic for PPE and Engineering controls based on physical state and quantity.

Part 3: Synthesis & Application Workflow

Strategic Utility in Drug Design

2-Chloro-7,8-difluoroquinoline is a high-value scaffold for Fluoroquinolone antibiotics and Kinase Inhibitors .[1][2]

-

The 7,8-Difluoro Moiety: Enhances lipophilicity and metabolic stability.[1] In antibiotics, the C-8 fluorine often improves activity against Gram-positive bacteria and reduces resistance development compared to non-fluorinated analogs.[1][2]

-

The 2-Chloro Handle: Serves as the site for diversity generation via

reactions, typically with amines (piperazines, pyrrolidines).

Experimental Protocol: Diversification

Note: This protocol assumes a standard substitution reaction to create a bioactive library member.[1]

Reagents:

-

Base:

(2.0 eq) or DIPEA (2.5 eq) -

Solvent: DMF or Acetonitrile (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 2-Chloro-7,8-difluoroquinoline under Nitrogen.

-

Solvation: Add anhydrous DMF (0.2 M concentration). Why? DMF promotes the

transition state by solvating the cation ( -

Addition: Add the base (

) followed by the amine nucleophile. -

Reaction: Heat to 80-100°C. Monitor via TLC (30% EtOAc/Hexane). The 2-Cl is less reactive than the 4-Cl position in standard quinolones, so elevated heat is required.[1][2]

-

Safety Note: Do not overheat (>140°C) to avoid decomposition of the fluorinated ring.

-

-

Workup: Cool to RT. Dilute with water (precipitates the product) or extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Synthesis Pathway Diagram[1][2]

Figure 2: Nucleophilic Aromatic Substitution (

Part 4: Storage, Stability & Disposal

Storage Conditions

-

Temperature: Refrigerate (2-8°C).

-

Atmosphere: Store under inert gas (Argon preferred).

-

Container: Amber glass vials with Teflon-lined caps.

-

Incompatibility: Keep strictly separated from Strong Oxidizing Agents (e.g., peroxides, permanganates) and Strong Acids .

Disposal Protocol

Do not dispose of down the drain.

-

Segregation: Collect in a dedicated "Halogenated Organic Waste" container.

-

Labeling: Clearly mark as "Toxic/Irritant - Fluoroquinoline Derivative."[1]

-

Destruction: Must be incinerated by a licensed waste facility equipped with scrubbers to handle HF and HCl emissions generated during combustion.

Part 5: Emergency Response

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse cautiously with water for 15 minutes .[1][2][5] Remove contact lenses if present.[5] | Seek immediate ophthalmological attention. Risk of corneal etching. |

| Skin Contact | Wash with polyethylene glycol 400 (if available) or copious soap and water. | Monitor for delayed erythema (redness). |

| Inhalation | Move to fresh air.[5] Keep comfortable for breathing.[6] | If wheezing occurs, administer oxygen. |

| Spill (<10g) | Dampen with inert oil (to prevent dust), absorb with sand/vermiculite. | Place in sealed hazardous waste bag.[6] |

References

- Chemical Identity & CAS Verification

-

Synthesis & Applications

-

General Fluoroquinolone Safety

- Vendor Safety Data (Analogous)

Sources

- 1. 1378470-92-8|2-Chloro-7-fluoro-1,5-naphthyridine|BLD Pharm [bldpharm.com]

- 2. CAS [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2009029625A1 - 4- [heterocyclyl-methyl] -8-fluoro-quinolin-2-ones useful as nitric oxide synthase inhibitors - Google Patents [patents.google.com]

- 5. nj.gov [nj.gov]

- 6. campusoperations.temple.edu [campusoperations.temple.edu]

- 7. CAS#:25135-90-4 | buta-1,3-diene,2-methylbuta-1,3-diene,prop-2-enenitrile | Chemsrc [chemsrc.com]

- 8. 1824318-90-2|2,4-Dichloro-7-fluoroquinoline|BLD Pharm [bldpharm.com]

- 9. 1339595-32-2|2-Chloro-7,8-difluoroquinoline|BLD Pharm [bldpharm.com]

- 10. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Role of 2-Chloro-7,8-difluoroquinoline in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 2-chloro-7,8-difluoroquinoline represents a "privileged scaffold" with a distinct electronic and steric profile. While 4-substituted quinolines (like the fluoroquinolone antibiotics) are historically dominant, the 2-chloro variant serves as a critical electrophilic entry point for synthesizing kinase inhibitors, tricyclic DNA-intercalators, and next-generation antimicrobials.

This guide details the technical utility of this scaffold, focusing on the inductive activation provided by the 7,8-difluoro motif, which significantly enhances the reactivity of the C2-chlorine towards nucleophilic aromatic substitution (

Structural Pharmacology & Electronic Properties[1]

The utility of 2-chloro-7,8-difluoroquinoline is dictated by the interplay between the nitrogenous core and the fluorine substituents.

The "Fluorine Effect" on Reactivity

The 7,8-difluoro substitution pattern is not merely structural; it is a profound electronic modulator:

-

Enhanced Electrophilicity: The strong electron-withdrawing nature (-I effect) of the fluorine atoms at positions 7 and 8 depletes electron density from the aromatic ring. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C2 position, making the C-Cl bond highly susceptible to nucleophilic attack.

-

Metabolic Blocking: In medicinal chemistry, the C7 and C8 positions of quinolines are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks these metabolic "soft spots," extending the in vivo half-life of the resulting drug candidate.

-

Lipophilicity Modulation: The difluoro motif increases the logP, enhancing membrane permeability—a critical factor for intracellular targets like kinases.

Reactivity Hotspots

The molecule possesses two distinct reactivity zones:

-

C2-Chlorine (Primary Warhead): The most reactive site. The adjacent ring nitrogen activates this position for

. -

C7-Fluorine (Secondary Warhead): Under forcing conditions (high heat, strong nucleophiles), the fluorine at C7 can also undergo displacement, particularly if the C2 position is already substituted.

Synthetic Access: Constructing the Scaffold

Before utilizing the scaffold, one must often synthesize it from aniline precursors. The most robust route involves the cyclization of 2,3-difluoroaniline.

Protocol A: Synthesis via Meth-Cohn/Vilsmeier-Haack Approach

Rationale: This method is preferred for its scalability and the avoidance of harsh cyclization acids used in the Skraup synthesis.

Step-by-Step Methodology:

-

Acylation: React 2,3-difluoroaniline with 3,3-dimethoxypropanoyl chloride (or similar acylating agent) to form the amide.

-

Cyclization: Treat the intermediate with concentrated sulfuric acid or polyphosphoric acid (PPA) to close the ring, yielding 7,8-difluoroquinolin-2(1H)-one .

-

Chlorination (The Critical Step): Convert the lactam (tautomer of the 2-hydroxyquinoline) to the 2-chloro derivative.

Detailed Chlorination Protocol:

-

Reagents: 7,8-difluoroquinolin-2(1H)-one (1.0 eq),

(Phosphoryl chloride, solvent/reagent), -

Procedure:

-

Suspend the quinolinone in neat

(approx. 5 mL per gram of substrate). -

Add catalytic

to initiate the reaction. -

Reflux at 105°C for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar UV-active spot.

-

Workup (Caution): Pour the reaction mixture slowly onto crushed ice/ammonia water.

reacts violently with water. -

Extract with Dichloromethane (DCM), dry over

, and concentrate. -

Purification: Recrystallize from heptane or purify via silica gel flash chromatography.

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of the broad NH singlet (~11-12 ppm) and the downfield shift of the aromatic protons.

-

LCMS: Confirm the mass [M+H]+ and the characteristic Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl).

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthetic flow and the competitive reactivity sites on the scaffold.

Caption: Synthesis pathway from aniline precursor and differential reactivity map showing the kinetic preference for C2 displacement over C7.

Functionalization Strategies: The Protocol[1][2]

The most common application in drug discovery is coupling this scaffold with an amine (e.g., a piperazine or aniline) to create a bioactive core.

Protocol B: Nucleophilic Aromatic Substitution ( )

Rationale: The 7,8-difluoro pattern makes the C2-Cl bond liable enough that palladium catalysis (Buchwald-Hartwig) is often unnecessary, and standard thermal displacement suffices.

Reagents:

-

Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 eq)

-

Nucleophile: 1-Methylpiperazine or substituted Aniline (1.2 – 1.5 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq) or

(3.0 eq) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)

Step-by-Step:

-

Dissolve the chloroquinoline in NMP (0.2 M concentration).

-

Add the base followed by the amine nucleophile.

-

Temperature:

-

Aliphatic Amines: Heat to 80°C.

-

Anilines (weaker nucleophiles):[1] Heat to 120–140°C.

-

-

Monitoring: Reaction is usually complete within 4–12 hours.

-

Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.

-

Purification: Reverse-phase HPLC is recommended for polar products.

Data Summary: Reaction Conditions Comparison

The following table summarizes conditions based on the nucleophile type, highlighting the reactivity enhancement provided by the fluoro-substituents.

| Nucleophile Class | Solvent | Base | Temp (°C) | Time (h) | Yield (Typical) |

| Aliphatic Amines (e.g., Morpholine) | EtOH or DMF | 60–80 | 2–4 | 85–95% | |

| Anilines (Electron Rich) | NMP | DIPEA | 100–120 | 6–12 | 70–85% |

| Anilines (Electron Poor) | NMP | 140 | 12–24 | 40–60% | |

| Phenols/Alkoxides | DMF | NaH | 0–25 | 1–2 | >90% |

Case Study: Kinase Inhibitor Synthesis Workflow

In a hypothetical optimization of a c-Met inhibitor, researchers replace a standard quinoline with the 7,8-difluoro analog to improve metabolic stability.

Workflow Logic:

-

Scaffold Preparation: Synthesis of 2-chloro-7,8-difluoroquinoline (as per Protocol A).

-

Coupling 1 (

): Displacement of C2-Cl with a solubilizing tail (e.g., 4-aminopiperidine). -

Coupling 2 (Suzuki - Optional): If the scaffold had a Bromine at position 4 (requires 4-bromo-2-chloro-7,8-difluoroquinoline), a Suzuki coupling would introduce the aryl headgroup. Note: For the specific 2-chloro-7,8-difluoro scaffold, the C2 substitution is the terminal step if the core is not further halogenated.

Caption: Operational workflow for converting the chloro-quinoline scaffold into a bioactive candidate.

Troubleshooting & Stability

-

Hydrolysis: The C2-Cl bond is sensitive to aqueous acid at high temperatures. Ensure solvents (DMF/NMP) are dry during the

reaction to prevent formation of the quinolinone byproduct (hydrolysis of the chloride). -

Regioselectivity: If using a 2,4-dichloro-7,8-difluoroquinoline variant, the C4 position is generally more reactive than C2 due to the specific resonance stabilization of the Meisenheimer complex at C4. To target C2 exclusively, one must usually block C4 or react C4 first.

-

Safety: 7,8-difluoroquinolines can be photosensitizing. Handle final compounds with care regarding light exposure during storage.

References

-

PubChem. 2-chloro-7,8-difluoroquinoline - Compound Summary. National Library of Medicine. [Link]

-

Meth-Cohn, O., et al. A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. (Classic synthetic method reference). [Link]

-

National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Detailed mechanism of SNAr on chloroquinolines). [Link]

Sources

A Technical Guide to the Synthesis and Application of 2-Halo-7,8-difluoroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on a specific, yet highly valuable subclass: 2-halo-7,8-difluoroquinoline derivatives. These compounds serve as versatile intermediates, leveraging a reactive C2-halogen for a variety of synthetic transformations. We provide a detailed exploration of the synthetic pathways to this core, an in-depth analysis of its key chemical reactions—including nucleophilic aromatic substitution and palladium-catalyzed cross-couplings—and a review of its established biological activities, particularly as antibacterial agents. This document is designed to be a practical resource, complete with detailed experimental protocols and mechanistic insights to empower researchers in the fields of chemical synthesis and drug discovery.

The Quinoline Scaffold and the Impact of Fluorination in Medicinal Chemistry

The quinoline ring system is a privileged structure in drug discovery, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[2] The versatility of the quinoline core allows for functionalization at multiple positions, enabling fine-tuning of its biological profile.

The introduction of fluorine has become a powerful strategy in modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can lead to significant improvements in a drug candidate's profile:

-

Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets.

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

The 7,8-difluoro substitution pattern is of particular interest. This vicinal difluorination on the carbocyclic ring creates a distinct electronic environment that can influence both the reactivity of the heterocyclic ring and the compound's interaction with biological targets. When combined with a halogen at the C2 position, the resulting 2-halo-7,8-difluoroquinoline becomes a powerful building block for creating diverse chemical libraries.

Synthetic Pathways to the 2-Halo-7,8-difluoroquinoline Core

The construction of the 2-halo-7,8-difluoroquinoline scaffold is a multi-step process that begins with the formation of the core heterocyclic ring system, followed by the strategic introduction of the C2-halogen. The Gould-Jacobs reaction provides a robust and reliable method for this initial cyclization.[3]

Synthesis of the Quinolinone Precursor (Gould-Jacobs Approach)

The Gould-Jacobs reaction synthesizes 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from an aniline and an alkoxymethylenemalonic ester.[4] The reaction proceeds via an initial condensation, followed by a thermally induced intramolecular cyclization.[5] To obtain the desired 7,8-difluoroquinoline core, the logical starting material is 2,3-difluoroaniline.[6]

The process involves two key stages:

-

Condensation: 2,3-difluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate. This step is typically performed by heating the reactants, often without a solvent.

-

Thermal Cyclization: The intermediate is heated at high temperatures (typically >240 °C) in a high-boiling solvent like diphenyl ether. This high energy input drives the 6-electron electrocyclization onto the aromatic ring, followed by elimination of ethanol to form the quinolone product.

Caption: Synthetic route to 2-chloro-7,8-difluoroquinoline.

Protocol: Synthesis of 7,8-difluoro-4-hydroxyquinolin-2(1H)-one

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[4][7]

Materials:

-

2,3-Difluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine 2,3-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by TLC for the consumption of the aniline. Upon completion, the resulting viscous oil (the anilinomethylenemalonate intermediate) is used directly in the next step without purification.

-

Cyclization: In a separate flask equipped with a condenser, heat diphenyl ether to 250 °C. Add the crude intermediate from the previous step dropwise to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes.

-

Isolation: Allow the reaction mixture to cool to below 100 °C. Add hexane or petroleum ether to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and then with ethanol.

-

Purification: The crude product can be recrystallized from a suitable solvent like glacial acetic acid or DMF to yield the pure 7,8-difluoro-4-hydroxyquinolin-2(1H)-one.

Conversion to the 2-Chloro Derivative

The 2-quinolinone is readily converted to the 2-chloroquinoline using standard chlorinating agents. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[8] The reaction proceeds by converting the amide-like oxygen of the quinolinone into a better leaving group, which is then displaced by a chloride ion.

Protocol: Chlorination of 7,8-difluoroquinolin-2(1H)-one

This protocol is based on standard procedures for the chlorination of quinolinones and other N-heterocycles.[8][9]

Materials:

-

7,8-difluoro-4-hydroxyquinolin-2(1H)-one (or its tautomer)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Ice

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 7,8-difluoroquinolinone (1.0 eq) and suspend it in an excess of phosphorus oxychloride (5-10 eq). Add a catalytic amount of DMF (1-2 drops).

-

Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood.

-

Neutralization: Once the excess POCl₃ has been quenched, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-chloro-7,8-difluoroquinoline.

Key Chemical Transformations and Reaction Mechanisms

The 2-halo-7,8-difluoroquinoline scaffold is a versatile synthetic intermediate primarily due to the reactivity of the C2-halogen. This position is highly susceptible to displacement by nucleophiles and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.

Caption: Major reaction pathways for 2-halo-7,8-difluoroquinolines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halo-N-heterocycles. The C2 position of the quinoline ring is electronically analogous to the ortho/para positions of a nitro-substituted halobenzene. The ring nitrogen acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. This stabilization significantly lowers the activation energy for the reaction, making the C2-halide an excellent leaving group.[10] The reaction proceeds via a two-step addition-elimination mechanism.

Materials:

-

2-Chloro-7,8-difluoroquinoline

-

Amine nucleophile (e.g., morpholine, piperidine, aniline)

-

A non-nucleophilic base (e.g., DIPEA, K₂CO₃)

-

Polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

-

Reaction Setup: Dissolve 2-chloro-7,8-difluoroquinoline (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Addition of Reagents: Add the amine nucleophile (1.2-2.0 eq) and the base (2.0-3.0 eq).

-

Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For C-C and C-N bond formations that are not feasible through SNAr, palladium-catalyzed cross-coupling reactions are indispensable tools.[11] These reactions offer a broad substrate scope and high functional group tolerance. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[13]

// Invisible nodes for text node [shape=plaintext, fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];

// Edges Pd0 -> PdII_Aryl [label="R¹-X"]; PdII_Aryl -> PdII_Complex [label="⁻OR' (Base)"]; PdII_Complex -> PdII_Coupled [label="R²-B(OR')₂"]; PdII_Coupled -> Pd0 [label="R¹-R²"];

// Positioning labels OA_label -> Pd0 [style=invis]; TM_label -> PdII_Complex [style=invis]; RE_label -> PdII_Coupled [style=invis, dir=back]; } /dot

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Materials:

-

2-Chloro-7,8-difluoroquinoline

-

Aryl or vinyl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

-

Degassing: In a Schlenk flask, combine 2-chloro-7,8-difluoroquinoline (1.0 eq), the boronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

When direct SNAr is difficult (e.g., with less nucleophilic anilines or hindered amines), the Buchwald-Hartwig amination provides a powerful alternative for C-N bond formation. It couples an aryl halide with an amine using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.

// Invisible nodes for text node [shape=plaintext, fontcolor="#202124"]; OA_label [label="Oxidative\nAddition"]; LE_label [label="Ligand\nExchange"]; RE_label [label="Reductive\nElimination"];

// Edges Pd0 -> PdII_Aryl [label="R¹-X"]; PdII_Aryl -> PdII_Amide [label="HNR²R³ / Base"]; PdII_Amide -> Pd0 [label="R¹-NR²R³"];

// Positioning labels OA_label -> Pd0 [style=invis]; LE_label -> PdII_Aryl [style=invis, dir=back]; RE_label -> PdII_Amide [style=invis, dir=back]; } /dot

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Materials:

-

2-Chloro-7,8-difluoroquinoline

-

Amine (primary or secondary)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Strong base (e.g., NaOtBu, K₃PO₄)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

-

Inert Atmosphere: In a glovebox or Schlenk line, add the palladium pre-catalyst (1-5 mol%), ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq) to a dry flask.

-

Reagent Addition: Add the 2-chloro-7,8-difluoroquinoline (1.0 eq) and the anhydrous solvent. Finally, add the amine (1.1-1.5 eq).

-

Heating: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction's progress.

-

Workup: Cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.

Biological Activity and Applications in Drug Discovery

Antibacterial Properties

Derivatives of the 7,8-difluoroquinoline scaffold have been investigated for their antibacterial activity. Quinolones typically exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, leading to fragmentation of the bacterial chromosome.[14] Modifications at the C7 position are known to be critical for the potency and spectrum of activity.

A study on 7-substituted-6,8-difluoroquinolone derivatives demonstrated potent antimicrobial activity against both gram-positive and gram-negative bacteria.[14] While this study focused on a 6,8-difluoro pattern, the findings provide strong rationale for the potential of the isomeric 7,8-difluoro scaffold.

| Compound Type | Test Organism | Activity (MIC in µg/mL) |

| 7-(Substituted)-6,8-difluoroquinolones | Gram-positive bacteria | Potent, with some MICs ≤ 0.860 |

| 7-(Substituted)-6,8-difluoroquinolones | Gram-negative bacteria | Potent, with some MICs ≤ 0.860 |

| 7-(Substituted hydrazino)-quinolones | Escherichia coli | Poor activity (120 - 515) |

| 7-(Substituted hydrazino)-quinolones | Staphylococcus aureus | Poor activity (120 - 515) |

| Data synthesized from a study on 6,8-difluoroquinolones, indicating the potential of related scaffolds.[14] |

Structure-Activity Relationship (SAR) Insights

The existing literature on fluoroquinolones allows for the extrapolation of key SAR principles to the 2-substituted-7,8-difluoroquinoline series:

-

C2-Position: This position is not traditionally varied in antibacterial quinolones. However, its functionalization via the methods described above opens the door to novel chemical space. By attaching various aryl, heteroaryl, or amino groups, this position could be used to probe for new interactions with the enzyme target or to modulate the compound's pharmacokinetic properties.

-

C7/C8-Fluorination: The difluoro substitution on the carbocyclic ring is expected to enhance cell penetration and potentially improve activity against resistant bacterial strains.[14]

Summary and Future Outlook

The 2-halo-7,8-difluoroquinoline scaffold is a highly valuable and synthetically accessible building block for medicinal chemistry and drug discovery. Its preparation, rooted in classical heterocyclic chemistry, leads to a versatile intermediate poised for diversification. The C2-halogen's reactivity in both SNAr and palladium-catalyzed cross-coupling reactions provides a robust platform for generating extensive libraries of novel compounds.

Given the established antibacterial potential of related fluoroquinolones, the 7,8-difluoroquinoline series represents a promising area for the development of new anti-infective agents. Future work should focus on synthesizing diverse libraries by varying the substituent at the C2-position and evaluating their activity against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Furthermore, the privileged nature of the quinoline core suggests that these derivatives could also be explored for other therapeutic applications, such as kinase inhibitors in oncology or as agents targeting neurodegenerative diseases.

References

-

Flessner, T. & Brock, A. (2005). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. Applied and Environmental Microbiology. [Link]

-

Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

- Google Patents. (2015). CN105001044A - Synthesis method of 2,7-dichlorofluorene.

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

-

Al-Mousawi, S. M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

-

Talebian, A., et al. (2018). In vitro Antibacterial Activity of 7-Substituted-6-fluoroquinolone and 7-Substituted-6,8-difluoroquinolone Derivatives. Iranian Journal of Pharmaceutical Research. [Link]

-

Lacerda, P. S. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

Royal Society of Chemistry. (2017). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications. [Link]

-

Connect Journals. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals. [Link]

-

Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

-

Mekheimer, R. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

-

ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

- Google Patents. (2006). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

-

Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]

-

ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

- Google Patents. (2010). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

-

MDPI. (2022). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. [Link]

-

ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

University of Calgary. (n.d.). 8:NUCLEOPHILIC SUBSTITUTION AND ELIMINATION. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

-

MDPI. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine. [Link]

-

Lookchem. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. [Link]

-

PubMed. (2015). Biological activities of quinoline derivatives. [Link]

-

ResearchGate. (2019). Conrad-Limpach reaction. [Link]

-

ResearchGate. (2020). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. [Link]

-

National Institutes of Health. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. ablelab.eu [ablelab.eu]

- 6. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 14. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-Chloro-7,8-difluoroquinoline

Introduction: The Strategic Importance of 2-Chloroquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The functionalization of this privileged structure is paramount for developing novel molecular entities. A key transformation in this process is the conversion of 2(1H)-quinolinones to 2-chloroquinolines. The resulting 2-chloro derivative is a versatile intermediate, primed for nucleophilic aromatic substitution (SNAr) at the C2 position, allowing for the introduction of diverse functionalities through C-O, C-N, or C-S bond formation.[2][3]

This application note provides a comprehensive, in-depth guide for the chlorination of 7,8-difluoroquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). We will delve into the mechanistic underpinnings of the reaction, offer a detailed and safety-conscious experimental protocol, and provide guidance on product characterization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing this valuable chemical building block.

Reaction Overview & Mechanism

The conversion of the lactam functionality in 7,8-difluoroquinolin-2(1H)-one to the corresponding chloro-heterocycle is efficiently achieved by heating with phosphorus oxychloride. POCl₃ serves as both the chlorinating agent and often as the reaction solvent.

Overall Transformation:

Mechanistic Rationale

The reaction of a quinolinone with POCl₃ is a two-stage process that hinges on the initial activation of the carbonyl oxygen.[4][5]

-

Phosphorylation: The reaction initiates with the nucleophilic attack of the quinolinone's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This step is analogous to the first step in the Vilsmeier-Haack reaction, where an amide reacts with POCl₃.[6][7] This forms a highly reactive O-phosphorylated intermediate. This initial phosphorylation occurs readily, even at lower temperatures, and is often base-mediated in related systems to ensure complete formation of the intermediate before proceeding.[4][8]

-

Nucleophilic Substitution: The phosphorylation of the oxygen atom transforms it into an excellent leaving group. A chloride ion (Cl⁻), present in the reaction mixture, then acts as a nucleophile, attacking the C2 position of the quinoline ring. This results in the displacement of the dichlorophosphate group and the formation of the aromatic 2-chloro-7,8-difluoroquinoline product.[4][5] The reaction is driven to completion by heating, typically to reflux.

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Detailed Experimental Protocol

Disclaimer: Phosphorus oxychloride is extremely toxic, corrosive, and reacts violently with water, releasing toxic HCl gas.[6][9] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, safety goggles, and a lab coat, is mandatory.[10]

Materials & Equipment

-

Reagents:

-

7,8-difluoroquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃), reagent grade

-

Dichloromethane (DCM), ACS grade

-

Ethyl acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography (230-400 mesh)

-

-

Equipment:

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser with a gas inlet/outlet for an inert atmosphere

-

Calcium chloride or Drierite drying tube

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Dropping funnel (for larger scale reactions)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: General experimental workflow for the chlorination reaction.

-

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. At the top of the condenser, place a drying tube or connect it to a nitrogen/argon line to maintain an inert atmosphere and prevent moisture ingress.

-

Charging Reactants: To the flask, add 7,8-difluoroquinolin-2(1H)-one (1.0 eq). In the fume hood, carefully measure and add phosphorus oxychloride (5-10 eq). POCl₃ is often used in excess to serve as the reaction solvent.

-

Reaction: With vigorous stirring, heat the mixture to reflux (approx. 106 °C) using a heating mantle.[11] The reaction is typically complete within 2-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using 50% EtOAc in hexanes as eluent).

-

Cooling and Excess Reagent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A significant portion of the excess POCl₃ can be removed under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and a base trap).

-

Workup - Quenching (Critical Step): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Slowly and cautiously , add the cooled reaction mixture dropwise to the ice/bicarbonate slurry. This "reverse quench" method helps to control the highly exothermic hydrolysis of POCl₃.[12][13] Expect vigorous gas (CO₂ and HCl) evolution. Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition.

-

Neutralization and Extraction: After the addition is complete, continue stirring until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in hexanes), is typically effective for isolating the product.

Data & Characterization

Reaction Parameters

| Parameter | Recommended Value | Rationale |

| Stoichiometry | 1 eq. Quinolinone | Limiting Reagent |

| 5-10 eq. POCl₃ | Acts as both reagent and solvent, drives reaction to completion. | |

| Temperature | Reflux (~106 °C) | Provides sufficient activation energy for the substitution step. |

| Reaction Time | 2-6 hours | Typical duration; should be confirmed by reaction monitoring (TLC/LC-MS). |

| Typical Yield | 75-90% | Expected yield after purification for this type of transformation. |

Expected Product Characterization

Product: 2-Chloro-7,8-difluoroquinoline Molecular Formula: C₉H₄Cl F₂N Molecular Weight: 200.59 g/mol

-

¹H NMR: Expect signals in the aromatic region (approx. 7.0-8.5 ppm). The spectrum should show characteristic doublets and multiplets corresponding to the protons on the quinoline core, with coupling constants indicative of their positions.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms at the C7 and C8 positions.

-

¹³C NMR: Expect 9 distinct signals for the carbon atoms of the quinoline ring. The signal for C2 will be significantly shifted due to the attached chlorine atom.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 200 and a characteristic M+2 peak at m/z ≈ 202 with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Ingress of moisture deactivating POCl₃. | 1. Increase reflux time and monitor by TLC.2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. |

| Low Yield | 1. Product loss during aqueous workup.2. Incomplete extraction.3. Reversion of an intermediate to starting material during quench.[14] | 1. Ensure the aqueous layer is fully neutralized or slightly basic before extraction.2. Perform multiple extractions (at least 3) with the organic solvent.3. Ensure a rapid and efficient quench in a basic medium. |

| Formation of Dark Tar | 1. Reaction temperature too high or prolonged heating. | 1. Do not exceed the reflux temperature of POCl₃.2. Stop the reaction as soon as the starting material is consumed. |

| Difficult Purification | 1. Presence of phosphorylated byproducts. | 1. Ensure the quench and neutralization are complete to hydrolyze all phosphorus-containing species.2. A water wash of the combined organic layers is crucial. |

References

- US20090030193A1 - Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction.

- KR20070065654A - Chlorination using POCl₃ and benzyltriethylammonium chloride.

-

Synthesis of 7-chloroquinoline-chalcones hybrids. ResearchGate. [Link]

-

Preparation of POCl₃. BYJU'S. [Link]

-

Phosphoryl Trichloride–Method of Determination in Workplace Air. PMC. [Link]

-

Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed. [Link]

-

Phosphoryl chloride. Wikipedia. [Link]

-

POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl₃, POCl₃/PCl₅, SOCl₂/cat. DMF? ResearchGate. [Link]

-

(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). ResearchGate. [Link]

-

Phosphorus Oxychloride. Common Organic Chemistry. [Link]

-

POCl₃ chlorination of 4-quinazolones. PubMed. [Link]

-

Vilsmeier reagent. Wikipedia. [Link]

-

Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. ACS Publications. [Link]

-

How should I proceed in Chlorination using POCl₃? ResearchGate. [Link]

-

PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

2-Chloroquinoline-3-carboxylic acid. National Institutes of Health. [Link]

-

How can I properly quench POCl₃? ResearchGate. [Link]

-

POCl₃ chlorination of 4-quinazolones. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. Phosphorus Oxychloride [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-7,8-difluoroquinoline

Introduction & Substrate Analysis

The Suzuki-Miyaura cross-coupling of 2-Chloro-7,8-difluoroquinoline represents a critical transformation in the synthesis of fluoroquinolone antibiotics, antitumor agents, and advanced materials. While 2-chloroquinolines are generally reactive coupling partners, the specific electronic architecture of the 7,8-difluoro motif introduces unique challenges and opportunities.

Electronic Environment

The substrate features a highly electron-deficient pyridine ring, activated by:

-

The electronegative nitrogen atom adjacent to the reaction site (C2).

-

The strong inductive electron-withdrawing effect (-I) of the fluorine atoms at positions 7 and 8.

Implication for Catalysis: The C2–Cl bond is significantly weakened, facilitating rapid Oxidative Addition to Pd(0). However, this high electrophilicity also makes the substrate prone to Nucleophilic Aromatic Substitution (

The "Goldilocks" Challenge

-

Too Passive: Weak catalysts (e.g., ligand-free Pd) may fail to promote transmetallation with hindered boronic acids.

-

Too Aggressive: Strong bases (e.g.,

) or high temperatures (>100°C) often trigger defluorination or hydrolysis of the labile C2–Cl bond.

Mechanistic Insight & Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. For 2-Chloro-7,8-difluoroquinoline, the rate-limiting step is rarely oxidative addition. Instead, the cycle is often bottlenecked at Transmetallation or plagued by competitive side reactions.

The Catalytic Pathway

Figure 1: Catalytic cycle highlighting the oxidative addition efficiency and the risk of hydrolysis at the Pd(II) stage.

Experimental Protocols

Two distinct protocols are recommended based on the complexity of the coupling partner.

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Unhindered Aryl Boronic Acids

This protocol utilizes

Reagents:

-

Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

-

Evacuate and backfill with nitrogen (

) or argon (3 cycles). -

Add degassed 1,4-Dioxane and Water via syringe.

-

Heat to 80°C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting chloride (approx. retention time shift).

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Heteroaryl Boronic Acids, Sterically Hindered Partners, or Low Catalyst Loading

This protocol uses XPhos Pd G3/G4 , a Buchwald precatalyst that ensures rapid formation of the active monomeric Pd(0) species, crucial for difficult transmetallations.

Reagents:

-

Substrate: 2-Chloro-7,8-difluoroquinoline (1.0 equiv)

-

Boronic Acid: Heteroaryl-B(OH)2 or Pinacol Ester (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G3 (1-2 mol%)

-

Base:

(Tribasic Potassium Phosphate) (2.0 equiv) -

Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

-

Charge the reaction vessel with substrate, boronic partner, and

. -

Add the XPhos Pd G3 catalyst last (it is air stable, but best practice is to add under inert atmosphere).

-

Seal and purge with inert gas.

-

Add solvents.[1]

-

Stir at 60°C – 80°C . Note: The active catalyst forms rapidly; lower temperatures prevent defluorination.

-

Workup: Filter through a Celite pad to remove palladium residues before extraction.

Optimization & Data Summary

The following data summarizes the impact of base and ligand selection on the coupling of 2-Chloro-7,8-difluoroquinoline with phenylboronic acid (Model Reaction).

| Entry | Catalyst (2 mol%) | Ligand | Base | Solvent | Yield (%) | Notes |

| 1 | DME/H2O | 78% | Moderate yield; some homocoupling. | |||

| 2 | None | DMF | 45% | Significant hydrolysis to quinolone. | ||

| 3 | dppf | Dioxane/H2O | 92% | Robust standard condition. | ||

| 4 | XPhos Pd G3 | XPhos | THF/H2O | 98% | Fastest conversion (<2h). | |

| 5 | SPhos | Toluene | 88% | Good for anhydrous requirements. |

Optimization Decision Tree

Figure 2: Decision logic for selecting the optimal protocol based on substrate complexity and observed side reactions.

Troubleshooting Guide (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Black Precipitate (Pd Black) | Catalyst decomposition; Ligand dissociation. | Switch to a bidentate ligand ( |

| No Reaction (SM Recovery) | Oxidative addition failure or inactive catalyst. | Verify catalyst quality (color). Increase temp to 100°C (if stable). Switch to XPhos or SPhos. |

| New Spot (Polar, Low Rf) | Hydrolysis of C-Cl bond (Quinolone formation). | CRITICAL: The system is too basic/wet. Switch base to |

| Defluorination | Reaction temperature is too high or base is too strong ( |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Bruno, N. C., et al. (2013). Buchwald Precatalysts: Efficient, Versatile, and Easy-to-Use Catalysts for Cross-Coupling. Chemical Science, 4, 916-920. [Link]

Sources

Synthesis of 2-Amino-7,8-Difluoroquinoline Derivatives: An Application Note and Protocol

Introduction: The Significance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals and biologically active compounds. Its versatile structure has been a cornerstone in the development of drugs for treating malaria, cancer, and various infectious diseases.[1] The introduction of fluorine atoms into the quinoline core can dramatically influence the molecule's physicochemical and biological properties. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, often leading to compounds with superior therapeutic profiles. Specifically, the 7,8-difluoro substitution pattern is of growing interest to medicinal chemists for its potential to fine-tune the electronic and steric properties of the quinoline ring system, offering new avenues for drug design and discovery.

This application note provides a comprehensive guide for the synthesis of 2-amino-7,8-difluoroquinoline derivatives, a class of compounds with significant potential in drug development. We will detail a robust and versatile synthetic strategy, provide a step-by-step experimental protocol, and discuss the critical parameters for successful synthesis and characterization.

Synthetic Strategy: A Two-Step Approach to the Target Scaffold

The synthesis of 2-amino-7,8-difluoroquinoline derivatives can be efficiently achieved through a two-step sequence starting from the corresponding 7,8-difluoroquinolin-2(1H)-one. This intermediate is first converted to the more reactive 2-chloro-7,8-difluoroquinoline, which then undergoes a palladium-catalyzed Buchwald-Hartwig amination to install the desired amino group at the C2 position.

Caption: Overall synthetic workflow for 2-amino-7,8-difluoroquinoline derivatives.

This approach offers several advantages:

-

Versatility: The Buchwald-Hartwig amination is a powerful and versatile method that allows for the introduction of a wide range of primary and secondary amines, enabling the synthesis of a diverse library of derivatives.[2]

-

Efficiency: The chlorination of the quinolinone is typically a high-yielding reaction, and the subsequent amination can be optimized for excellent conversions.

-

Convergent Synthesis: This strategy allows for the late-stage introduction of the amino functionality, which is beneficial for creating structural diversity from a common intermediate.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Chloro-7,8-difluoroquinoline

The initial step involves the conversion of the relatively unreactive 7,8-difluoroquinolin-2(1H)-one to the corresponding 2-chloro derivative. This transformation is crucial as the chloro group is a much better leaving group for subsequent nucleophilic substitution or cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of chlorination.[3][4]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 7,8-Difluoroquinolin-2(1H)-one | ≥98% | Various |

| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | Laboratory grade | Prepared in-house |

| Anhydrous sodium sulfate | Laboratory grade | Fisher Scientific |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | VWR Chemicals |

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 7,8-difluoroquinolin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (5.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.[5]

-

Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-chloro-7,8-difluoroquinoline.

Part 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-7,8-difluoroquinoline

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[6] This protocol describes the amination of 2-chloro-7,8-difluoroquinoline using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to yield the primary amine. Direct amination with ammonia can be challenging due to the low reactivity of ammonia and its tendency to coordinate strongly to the palladium catalyst.[7]

Reaction Scheme:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Chloro-7,8-difluoroquinoline | Synthesized in Part 1 | - |

| Palladium(II) acetate (Pd(OAc)₂) | 98% | Sigma-Aldrich |

| Xantphos | 97% | Sigma-Aldrich |

| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |

| Ammonia source (e.g., Benzophenone imine) | 97% | Sigma-Aldrich |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |